propan-2-yl 2H-quinoline-1-carboxylate

Proteasome inhibition CT-L activity Structure–activity relationship

Propan-2-yl 2H-quinoline-1-carboxylate (CAS 17718-20-6; isopropyl 2H-quinoline-1-carboxylate; 1(2H)-quinolinecarboxylic acid isopropyl ester) is a partially hydrogenated quinoline ester with the molecular formula C₁₃H₁₅NO₂ and a molecular weight of 217.26 g·mol⁻¹. The compound features a 2H-quinoline core, distinguishing it from fully aromatic quinoline derivatives by the presence of a saturated carbon at the 2-position, which confers enamine-like character and alters both the electronic distribution and reactivity profile of the heterocyclic system.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 17718-20-6
Cat. No. B100540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepropan-2-yl 2H-quinoline-1-carboxylate
CAS17718-20-6
Synonyms1(2H)-Quinolinecarboxylic acid isopropyl ester
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)N1CC=CC2=CC=CC=C21
InChIInChI=1S/C13H15NO2/c1-10(2)16-13(15)14-9-5-7-11-6-3-4-8-12(11)14/h3-8,10H,9H2,1-2H3
InChIKeyXBPMXUYSYAIPTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propan-2-yl 2H-quinoline-1-carboxylate (CAS 17718-20-6): Chemical Identity, Scaffold Class, and Procurement Context


Propan-2-yl 2H-quinoline-1-carboxylate (CAS 17718-20-6; isopropyl 2H-quinoline-1-carboxylate; 1(2H)-quinolinecarboxylic acid isopropyl ester) is a partially hydrogenated quinoline ester with the molecular formula C₁₃H₁₅NO₂ and a molecular weight of 217.26 g·mol⁻¹ . The compound features a 2H-quinoline core, distinguishing it from fully aromatic quinoline derivatives by the presence of a saturated carbon at the 2-position, which confers enamine-like character and alters both the electronic distribution and reactivity profile of the heterocyclic system . It is primarily positioned as a synthetic intermediate in medicinal chemistry programs targeting antiviral, antimicrobial, and protease-inhibition applications, rather than as a terminal bioactive entity . Computed physicochemical parameters—density 1.133 g·cm⁻³, boiling point 317.1 °C (760 mmHg), LogP 3.13, and topological polar surface area 29.54 Ų—define its handling and formulation boundaries .

Why Propan-2-yl 2H-quinoline-1-carboxylate Cannot Be Interchanged with Methyl, Ethyl, or tert-Butyl Quinoline-1(2H)-carboxylate Analogs


The quinoline-1(2H)-carboxylate ester family exhibits pronounced structure–activity relationship (SAR) discontinuities that preclude simple ester-for-ester substitution. In the 2-cyano-substituted series, the isopropyl ester (compound 2f) was identified as a lead HIV-1 reverse transcriptase inhibitor with an IC₅₀ of 1.2 µM against the P236L mutant, whereas the corresponding propyl, butyl, and isobutyl congeners showed divergent potency and selectivity profiles [1]. More directly, in a proteasome CT-L inhibition assay employing a quinoline-1(2H)-carboxylate scaffold, the isopropyl ester (IC₅₀ = 0.60 ± 0.18 µM) was approximately 4-fold more potent than the isobutyl ester (IC₅₀ = 2.37 µM), 10-fold more potent than the ethyl ester (IC₅₀ = 6.04 µM), and 50-fold more potent than the methyl ester (IC₅₀ = 29.9 µM), while the tert-butyl and unsubstituted (free acid) analogs were completely inactive at 10 µM [2]. These quantitative gaps demonstrate that the isopropyl ester is not a generic member of a homologous series; its specific steric bulk, lipophilicity (LogP 3.13 vs. 2.35 for methyl and ~2.66 for ethyl), and hydrolytic stability profile collectively govern target engagement, cellular permeability, and metabolic fate in ways that cannot be recapitulated by simply selecting a cheaper or more readily available ester analog .

Quantitative Differentiation Evidence for Propan-2-yl 2H-quinoline-1-carboxylate (CAS 17718-20-6) Against Closest Structural Analogs


Proteasome CT-L Inhibitory Potency: Isopropyl Ester Outperforms Methyl, Ethyl, Isobutyl, and tert-Butyl Analogs by 4- to >50-Fold

In a head-to-head SAR study of quinoline-1(2H)-carboxylate derivatives evaluated for proteasome chymotrypsin-like (CT-L) inhibitory activity, the isopropyl ester (Entry 1) exhibited an IC₅₀ of 0.60 ± 0.18 µM (n = 27). This represents a 4.0-fold improvement over the isobutyl ester (IC₅₀ = 2.37 ± 0.40 µM, n = 2), a 10.1-fold improvement over the ethyl ester (IC₅₀ = 6.04 ± 1.34 µM, n = 3), and a 49.8-fold improvement over the methyl ester (IC₅₀ = 29.90 ± 3.9 µM, n = 2). Critically, the tert-butyl ester and the free carboxylic acid (R₃ = H) showed no inhibition at 10 µM, indicating a narrow steric tolerance window wherein the isopropyl group is uniquely accommodated [1]. These data were generated under consistent assay conditions with multiple independent determinations, providing high statistical confidence for the isopropyl ester measurement (SEM = 0.18 µM across 27 replicates) [1].

Proteasome inhibition CT-L activity Structure–activity relationship Quinoline-1(2H)-carboxylate ester

HIV-1 Reverse Transcriptase Inhibition: The 2-Cyano-Isopropyl Quinolinecarboxylate Scaffold as a Validated Lead Series

Although the target compound (propan-2-yl 2H-quinoline-1-carboxylate) lacks the 2-cyano substituent present in the lead series reported by Font et al. (1997), the SAR established in that study directly informs the value of the isopropyl ester moiety on the quinoline-1(2H)-carboxylate scaffold. Among four ester variants—propyl (2e), isopropyl (2f), butyl (2g), and isobutyl (2h)—the isopropyl ester (compound 2f) demonstrated an IC₅₀ of 1.2 µM against HIV-1 reverse transcriptase mutant P236L [1]. Critically, the isopropyl ester was not merely the most potent; it was explicitly selected alongside three other esters as a lead compound, indicating that the isopropyl group conferred a favorable balance of potency, lack of cytotoxicity in HLT41acZ-1IIIB cells, and drug-like properties [1]. This ex vivo anti-infective activity in a cellular model demonstrates that the isopropyl ester can support both target engagement and membrane permeability, whereas the broader SAR suggests that smaller (propyl) or larger (butyl, isobutyl) alkyl esters may shift the potency–toxicity balance unfavorably. For procurement decisions targeting antiviral discovery programs, the isopropyl ester represents the ester geometry most closely associated with validated anti-RT activity in this chemotype [1].

HIV-1 reverse transcriptase Non-nucleoside inhibitor P236L mutant Reissert analog

Lipophilicity-Driven Permeability Differentiation: Isopropyl Ester LogP 3.13 vs. Methyl Ester LogP 2.35

Computed octanol–water partition coefficients reveal a systematic lipophilicity gradient across the quinoline-1(2H)-carboxylate ester series: methyl ester (CAS 17718-14-8) LogP = 2.35, ethyl ester LogP ≈ 2.66, and isopropyl ester (CAS 17718-20-6) LogP = 3.13 . The ΔLogP of +0.78 between methyl and isopropyl esters corresponds to a theoretical ~6-fold increase in octanol partitioning. In the context of cellular permeability and blood–brain barrier penetration potential, this LogP shift moves the isopropyl ester into a more favorable range for passive membrane diffusion (optimal LogP typically 2–4 for CNS-accessible compounds), while the methyl ester falls at the lower boundary of this window . The isopropyl ester also exhibits a higher boiling point (317.1 °C vs. ~290 °C for methyl, estimated) and a refractive index of 1.557, which together with the LogP value provide orthogonal quality-control parameters for identity and purity verification during procurement .

Lipophilicity LogP Membrane permeability Physicochemical profiling

Steric and Hydrolytic Stability Differentiation of the Isopropyl Carbamate Ester vs. Methyl, Ethyl, and tert-Butyl Analogs

The quinoline-1(2H)-carboxylate linkage is a vinylogous carbamate, and its hydrolytic stability is governed by both electronic and steric factors. The isopropyl ester presents a secondary alkyl leaving group, offering intermediate steric protection against nucleophilic hydrolysis compared to primary (methyl, ethyl) and tertiary (tert-butyl) esters. Under acidic or basic hydrolysis conditions typical of synthetic workflows, primary esters undergo more rapid saponification due to reduced steric shielding of the carbonyl carbon, while tert-butyl esters are susceptible to acid-catalyzed cleavage via tert-butyl cation formation [1]. The isopropyl ester thus occupies a stability 'sweet spot': it is more resistant to premature hydrolysis than methyl or ethyl esters during aqueous workup and chromatographic purification, yet more readily deprotected than tert-butyl esters when intentional hydrolysis is required [1]. This differential hydrolysis behavior has practical consequences for procurement: the isopropyl ester can be stored and handled under standard laboratory conditions with lower risk of degradation compared to the methyl ester, while avoiding the strong acid (TFA/HCl) deprotection conditions required for tert-butyl carbamates that can compromise acid-sensitive downstream intermediates [1].

Ester hydrolysis Steric hindrance Carbamate stability Synthetic intermediate handling

2H-Quinoline vs. Fully Aromatic Quinoline Scaffold: Electronic and Conformational Differentiation Relevant to Target Binding

The 2H-quinoline nucleus present in the target compound is structurally distinct from both fully aromatic quinoline and the more saturated 3,4-dihydro-2H-quinoline (tetrahydroquinoline) scaffolds. The 2H-quinoline system retains aromaticity in the benzo ring while the heterocyclic ring contains an enamine-type double bond (N1–C2), creating a non-planar geometry at the saturated C2 center . This electronic configuration alters the electron density at N1—the site of carbamate attachment—compared to aromatic quinoline, where the nitrogen lone pair participates in aromatic π-delocalization. Consequentially, the N-carbamate in the 2H-quinoline series exhibits different rotational barriers, π-donor capacity, and hydrogen-bond acceptor strength compared to analogous quinoline-1-carboxylates . The 3,4-dihydro-2H-quinoline-1-carboxylate scaffold (as in CP-532623 and torcetrapib) is more flexible and presents distinct conformational preferences. For target engagement applications, the 2H-quinoline core of the target compound provides a unique spatial presentation of the carbamate ester vector that cannot be replicated by either the fully aromatic quinoline-1-carboxylate or the fully saturated 3,4-dihydro-2H-quinoline-1-carboxylate congeners [1].

2H-Quinoline Dihydroquinoline Enamine Conformational flexibility Scaffold differentiation

Highest-Confidence Application Scenarios for Propan-2-yl 2H-quinoline-1-carboxylate Based on Quantitative Differentiation Evidence


Proteasome Inhibitor Lead Optimization: Exploiting the >10-Fold Potency Advantage of the Isopropyl Ester Over Ethyl and Methyl Analogs

Medicinal chemistry teams pursuing proteasome CT-L inhibition as a therapeutic strategy (e.g., in multiple myeloma or autoimmune disease) should prioritize propan-2-yl 2H-quinoline-1-carboxylate as the ester warhead-bearing fragment. The direct comparative SAR data showing an IC₅₀ of 0.60 µM for the isopropyl ester vs. 6.04 µM (ethyl) and 29.9 µM (methyl) establishes a >10-fold potency margin that can translate into lower required dosing, reduced off-target effects, and wider therapeutic indices in downstream lead optimization [1]. The extensive replication of the isopropyl ester measurement (n = 27 independent determinations, SEM = 0.18 µM) provides statistical confidence suitable for go/no-go decision-making in hit-to-lead programs [1].

Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitor Discovery: Leveraging the Validated 2-Cyano-Isopropyl Pharmacophore

The Font et al. (1997) study establishes that the 2-cyano-isopropyl-quinoline-1(2H)-carboxylate chemotype possesses validated anti-HIV-1 RT activity (IC₅₀ = 1.2 µM against the P236L mutant) with a favorable cytotoxicity window in cell-based assays [2]. For antiviral discovery groups, propan-2-yl 2H-quinoline-1-carboxylate serves as the direct synthetic precursor to the 2-cyano derivative via Reissert chemistry, and the demonstrated superiority of the isopropyl ester over propyl, butyl, and isobutyl variants in this series justifies procuring the isopropyl ester specifically for SAR expansion campaigns targeting NNRTI-resistant HIV strains [2].

Fragment-Based Drug Discovery (FBDD) Libraries: The 2H-Quinoline Scaffold as a Three-Dimensional Pharmacophore Element

Fragment libraries enriched with sp³-hybridized centers are increasingly preferred for their superior three-dimensionality and potential for higher clinical success rates. The 2H-quinoline core, featuring an sp³ carbon at C2 within a partially saturated heterocyclic scaffold, provides conformational complexity absent from planar aromatic quinoline fragments. Propan-2-yl 2H-quinoline-1-carboxylate (MW 217.26, complying with the Rule of Three for fragment-likeness) can serve as a Rule-of-Three-compliant fragment with a built-in ester vector for further elaboration. The LogP of 3.13 places it within the acceptable range for fragment screening (typically LogP < 3.5), while its TPSA of 29.54 Ų supports membrane permeability . Its scaffold-level differentiation from both aromatic quinoline and tetrahydroquinoline libraries enables access to novel chemical space for target classes including kinases, proteases, and protein–protein interaction targets .

Synthetic Methodology Development: A Bench-Stable Quinoline-1(2H)-carboxylate Ester with Balanced Reactivity

For process chemistry and synthetic methodology groups developing new transformations on the quinoline-1(2H)-carboxylate scaffold, the isopropyl ester offers a practical balance of stability and reactivity. Its intermediate steric protection retards unwanted hydrolysis during aqueous workup relative to methyl/ethyl esters, while avoiding the strongly acidic deprotection conditions (TFA, HCl) required for tert-butyl carbamates that can induce quinoline ring rearrangement or decomposition. The boiling point of 317.1 °C and flash point of 145.6 °C further support safe handling under standard laboratory and pilot-plant conditions . The compound's well-defined computed properties (density, refractive index, LogP) provide orthogonal identity confirmation metrics for QC release testing upon procurement .

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